molecular formula C19H23N5O4S2 B2650243 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1189242-32-7

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2650243
CAS RN: 1189242-32-7
M. Wt: 449.54
InChI Key: SAFDZMLHIHHXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O4S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Interaction

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives are primarily investigated for their enzyme inhibitory activities, particularly targeting carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes are crucial in various physiological processes, and their inhibition can be therapeutically significant. For instance, CA inhibitors are explored for conditions like glaucoma, epilepsy, and edema, while AChE inhibitors have implications in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that these sulfonamide derivatives exhibit significant inhibitory potency against human CA isoenzymes (hCA I and hCA II) and AChE, indicating their potential as therapeutic agents. Furthermore, the cytotoxic activities of these compounds have been evaluated, showing promising selectivity towards certain cancer cell lines, which opens avenues for cancer treatment research. The specific interactions and binding affinities of these compounds with the active sites of enzymes are often elucidated through molecular docking studies, providing insights into their mechanism of action at the molecular level (Ozmen Ozgun et al., 2019).

Multifunctional Drug Design

The incorporation of sulfonamide pharmacophores into hybrid molecules is a strategic approach in medicinal chemistry to develop compounds with multifunctional therapeutic properties. These hybrids exhibit a wide range of biological activities, including antibacterial, antitumor, and enzyme inhibitory effects. The synthesis and biological evaluation of such sulfonamide hybrids have been extensively researched, leading to the development of novel compounds with enhanced potency and selectivity. By combining sulfonamide with other pharmacophores like pyrazole, chalcone, or other heterocyclic structures, researchers aim to optimize the drug-like properties and therapeutic potential of these molecules (Ghomashi et al., 2022).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S2/c1-12-4-6-15(7-5-12)17-10-18(24(22-17)16-8-9-29(25,26)11-16)23-30(27,28)19-13(2)20-21-14(19)3/h4-7,10,16,23H,8-9,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFDZMLHIHHXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=C(NN=C3C)C)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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